molecular formula C12H10O2S B133459 Methyl 3-Phenylthiophene-2-carboxylate CAS No. 21676-89-1

Methyl 3-Phenylthiophene-2-carboxylate

Cat. No. B133459
CAS RN: 21676-89-1
M. Wt: 218.27 g/mol
InChI Key: TUSSOROTMWPECZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Methyl 3-Phenylthiophene-2-carboxylate” has a molecular weight of 218.27 g/mol.

Scientific Research Applications

1. Organic Synthesis and Biological Activity

Methyl 3-Phenylthiophene-2-carboxylate derivatives have been explored for their potential in organic synthesis and biological activities. For instance, some derivatives like 2-(4-substituted phenyl)thiophens have been utilized to prepare compounds with possible biological activities. Electrophilic substitution in these compounds typically occurs at the α-position of the thiophen ring, indicating their reactivity and potential utility in synthesizing biologically active compounds (Beaton, Chapman, Clarke, & Willis, 1976).

2. Synthesis of N-Arylated Derivatives

The compound has also been used in developing synthesis protocols for N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling. This process shows the compound's ability to react with arylboronic acids and potassium aryltrifluoroborate salts, underlining its versatility in organic synthesis (Rizwan et al., 2015).

3. Crystal Structure Analysis

The crystal structure of methyl-3-aminothiophene-2-carboxylate, a key intermediate in organic synthesis, medicine, dyes, and pesticides, has been studied. The analysis reveals its crystallization in the monoclinic crystal system, with distinct molecular interactions within the crystal structure. These findings are significant for understanding its properties in various applications (Tao et al., 2020).

properties

IUPAC Name

methyl 3-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSSOROTMWPECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589615
Record name Methyl 3-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Phenylthiophene-2-carboxylate

CAS RN

21676-89-1
Record name 2-Thiophenecarboxylic acid, 3-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21676-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Raduan, J Padrosa, A Pla‐Quintana… - Advanced Synthesis …, 2011 - Wiley Online Library
The palladium‐catalyzed Matsuda–Heck and Suzuki–Miyaura cross‐couplings of 2‐methoxycarbonylthiophene‐3‐diazonium tetrafluoroborate 1 were performed to synthesize a series …
Number of citations: 29 onlinelibrary.wiley.com
O El Bakouri, M Fernandez, S Brun, A Pla-Quintana… - Tetrahedron, 2013 - Elsevier
Aryl–heteroaryl and heteroaryl–heteroaryl compounds are obtained through the Suzuki–Miyaura cross-coupling reactions between diazonium salts and potassium trifluoroborates using …
Number of citations: 28 www.sciencedirect.com
A Antenucci, M Barbero, S Dughera, G Ghigo - Tetrahedron, 2020 - Elsevier
Gomberg-Bachmann-Hey reactions were carried out in the presence of copper as a catalyst and gave rise to biaryls or heterobiaryls in good yields and in mild reaction conditions. A …
Number of citations: 11 www.sciencedirect.com
M Barbero, S Dughera - Tetrahedron, 2018 - Elsevier
Arenediazonium o-benzenedisulfonimides have been used as efficient electrophilic partners in Au(I) catalysed Suzuki coupling reactions. The synthetic protocol is general, easy and …
Number of citations: 19 www.sciencedirect.com
S Nagashima, Y Matsushima, H Hamaguchi… - Bioorganic & Medicinal …, 2014 - Elsevier
Herein, we describe the synthesis and pharmacological profiles of novel quinuclidinyl heteroarylcarbamate derivatives. Among them, the quinuclidin-4-yl thiazolylcarbamate derivative …
Number of citations: 11 www.sciencedirect.com
M Barbero, S Cadamuro, S Dughera - Tetrahedron, 2014 - Elsevier
Diazonium salts, precisely arenediazonium o-benzenedisulfonimides, have been used for the first time as efficient electrophilic partners in Negishi coupling reactions. The synthetic …
Number of citations: 13 www.sciencedirect.com

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